N-Octylnortadalafil-d17

Description

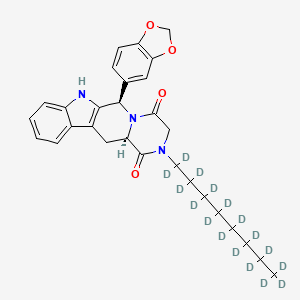

N-Octylnortadalafil-d17 (chemical formula: C₂₉H₁₆D₁₇N₃O₄) is a deuterium-labeled analog of tadalafil derivatives, specifically modified with an octyl-d₁₇ chain and structural adjustments to the pyrazino[1',2':1,6]pyrido[3,4-b]indole backbone . This compound serves as a critical reference standard in analytical chemistry, particularly for detecting and quantifying phosphodiesterase type 5 (PDE5) inhibitors in pharmaceutical and forensic research. Its molecular weight is 504.69 g/mol, and it is structurally distinguished by the incorporation of 17 deuterium atoms into the octyl side chain, enhancing its utility in mass spectrometry due to isotopic labeling .

Properties

Molecular Formula |

C29H33N3O4 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2,14D2 |

InChI Key |

JIMWYJMUPCVOFA-HYUIXJERSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Canonical SMILES |

CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Octylnortadalafil-d17 involves several steps, starting from the core structure of tadalafilOne common method involves the use of chiral liquid chromatography-circular dichroism (LC-CD) to separate and identify the stereoisomers of the compound . The reaction conditions typically include the use of ammonium formate, formic acid, and acetonitrile as solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-Octylnortadalafil-d17 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions involve replacing one functional group with another, which can be used to introduce different substituents into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: N-Octylnortadalafil-d17 is used in chemical research to study the effects of deuteration on the stability and metabolic properties of PDE-5 inhibitors. It serves as a model compound for understanding the structure-activity relationship of tadalafil analogues .

Biology: In biological research, the compound is used to investigate the mechanisms of PDE-5 inhibition and its effects on cellular signaling pathways. It helps in elucidating the role of PDE-5 in various physiological processes .

Medicine: Its enhanced stability and metabolic properties make it a promising candidate for drug development .

Industry: The compound is used in the pharmaceutical industry for the synthesis of novel PDE-5 inhibitors. It also serves as a reference standard in quality control and analytical testing of tadalafil analogues .

Mechanism of Action

N-Octylnortadalafil-d17 exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes relaxation of smooth muscle cells and enhances blood flow. The molecular targets of the compound include the active site of PDE-5, where it binds and prevents the breakdown of cGMP . This mechanism is similar to that of tadalafil, but the presence of the octyl group and deuterium atoms may enhance its binding affinity and stability .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between N-Octylnortadalafil-d17 and related compounds:

| Compound Name | Molecular Formula | CAS Number | Key Structural Features | Application/Purpose |

|---|---|---|---|---|

| This compound | C₂₉H₁₆D₁₇N₃O₄ | Not specified | Deuterated octyl chain (d₁₇), benzodioxole | Isotopic internal standard for assays |

| N-Octyl cis-Nortadalafil | C₂₉H₃₃N₃O₄ | Not specified | Non-deuterated octyl, cis-configuration | Research on PDE5 inhibitor stereoisomers |

| Tadalafil (Cialis®) | C₂₂H₁₉N₃O₄ | 171596-29-5 | Methyl group at position 2, benzodioxole | FDA-approved ED treatment |

| L-Tadalafil | C₂₂H₁₉N₃O₄ | 629652-72-8 | Enantiomer of tadalafil | Study of chiral pharmacology |

| Tadalafil-d₃ | C₂₂H₁₆D₃N₃O₄ | 960226-55-5 | Three deuterium atoms on methyl group | Quantitative analytical standard |

| 2’-Oxo Tadalafil | C₂₂H₁₇N₃O₅ | Not specified | Oxo group at benzodioxole position 2’ | Metabolite profiling |

Functional and Analytical Distinctions

- Deuteration Impact: this compound’s deuterium labeling provides a distinct isotopic signature, improving detection accuracy in LC-MS/MS compared to non-deuterated analogs like N-Octyl cis-Nortadalafil .

- Side Chain Modifications : The octyl-d₁₇ chain increases molecular weight and hydrophobicity relative to tadalafil (methyl group) and L-Tadalafil, altering chromatographic retention times .

- Stereochemical Variations: N-Octyl cis-Nortadalafil and cis-Tadalafil (CAS 171596-27-3) exhibit cis-configurations, which may reduce PDE5 inhibitory activity compared to trans-isomers like tadalafil .

- Metabolite Relevance : 2’-Oxo Tadalafil, a metabolite of tadalafil, lacks the octyl chain but includes an oxo group, making it critical for pharmacokinetic studies .

Research Findings

- Analytical Utility: Deuterated compounds like this compound and Tadalafil-d₃ are indispensable in method validation for PDE5 inhibitor screening, minimizing matrix interference in complex biological samples .

- Stability and Solubility: this compound’s solubility data are unspecified, but its deuterated structure likely enhances stability under storage and shipping conditions compared to non-deuterated analogs .

- Pharmacological Differences: Tadalafil (Cialis®) remains the clinically active form, whereas structural analogs like this compound are primarily used for research due to their modified pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.